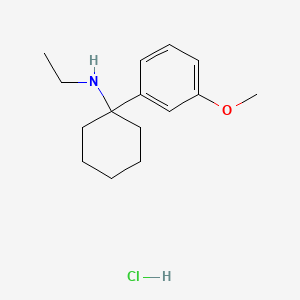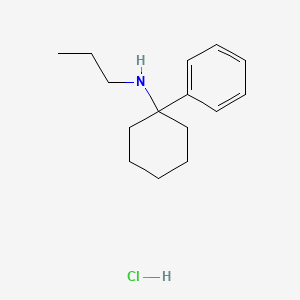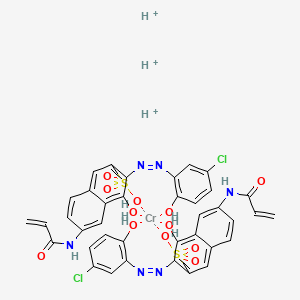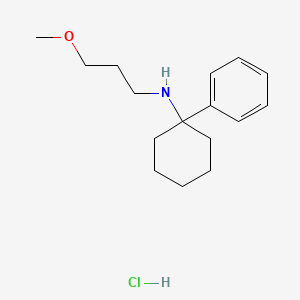![molecular formula C21H30ClNO3 B594216 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride CAS No. 1539266-43-7](/img/structure/B594216.png)
2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride
Vue d'ensemble
Description
Le 25P-NBOMe (chlorhydrate) est un composé synthétique qui appartient à la classe des phénéthylamines. Il s’agit d’un dérivé de la phénéthylamine 2C-P et il est connu pour son activité agoniste puissante au niveau des récepteurs de la sérotonine, en particulier le récepteur 5-HT2A . Ce composé a été étudié pour ses propriétés psychoactives et a été utilisé dans la recherche scientifique pour comprendre ses effets sur le système nerveux central.
Applications De Recherche Scientifique
25P-NBOMe (hydrochloride) has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference standard in analytical chemistry to study its structure and properties.
Biology: The compound is used in neuropharmacological research to understand its effects on serotonin receptors and the central nervous system.
Medicine: While not used clinically, it serves as a tool in research to explore potential therapeutic targets.
Industry: It is utilized in forensic science for the detection and analysis of psychoactive substances
Mécanisme D'action
Le principal mécanisme d’action du 25P-NBOMe (chlorhydrate) implique son activité agoniste au niveau du récepteur 5-HT2A. Cette interaction conduit à l’activation des voies de signalisation en aval, ce qui entraîne une libération modifiée de neurotransmetteurs et des changements dans l’activité neuronale. Le composé présente également une affinité pour d’autres récepteurs de la sérotonine, tels que 5-HT2C, contribuant à son profil pharmacologique global .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins. It is metabolized primarily via O-dealkylation, hydroxylation, and glucuronidation . Enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 are involved in the initial reactions of the compound . The compound is also known to interact with the serotonin receptor 5-HT2A .
Cellular Effects
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride has significant effects on various types of cells and cellular processes. It has been found to exhibit cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The compound influences cell function by disrupting motor performance and attenuating sensorimotor gating .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It is known to be a highly potent 5-HT2A receptor agonist . The compound’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride change over time. The compound penetrates animal brain tissue in a relatively slow manner, with peak drug concentrations detected 30 and 60 minutes after drug application in serum and brain tissue, respectively .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. High doses of the compound have been found to decrease locomotor activity and disrupt sensorimotor gating .
Metabolic Pathways
The compound is involved in various metabolic pathways. It is extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .
Transport and Distribution
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride is transported and distributed within cells and tissues. The compound readily passes through the blood-brain barrier, suggesting that it is distributed in the brain tissue .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 25P-NBOMe (chlorhydrate) implique la réaction de la 2,5-diméthoxy-4-propylphénéthylamine avec le 2-méthoxybenzaldéhyde en présence d’un agent réducteur pour former le produit final . La réaction nécessite généralement des conditions anhydres et une température contrôlée pour garantir la pureté et le rendement du produit.
Méthodes de production industrielle: La production industrielle du 25P-NBOMe (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et d’équipements avancés pour maintenir la cohérence et la qualité. Le produit final est souvent purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions: Le 25P-NBOMe (chlorhydrate) subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut conduire à la formation de différents produits d’oxydation en fonction des conditions et des réactifs utilisés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, ce qui peut modifier son activité.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont souvent utilisés.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire différentes amines .
4. Applications de la recherche scientifique
Le 25P-NBOMe (chlorhydrate) a été largement étudié pour ses applications dans divers domaines:
Chimie: Il est utilisé comme étalon de référence en chimie analytique pour étudier sa structure et ses propriétés.
Biologie: Le composé est utilisé dans la recherche neuropharmacologique pour comprendre ses effets sur les récepteurs de la sérotonine et le système nerveux central.
Médecine: Bien qu’il ne soit pas utilisé cliniquement, il sert d’outil de recherche pour explorer des cibles thérapeutiques potentielles.
Industrie: Il est utilisé en science forensique pour la détection et l’analyse de substances psychoactives
Comparaison Avec Des Composés Similaires
Le 25P-NBOMe (chlorhydrate) fait partie de la série de composés NBOMe, qui comprend d’autres dérivés tels que le 25I-NBOMe, le 25C-NBOMe et le 25B-NBOMe. Ces composés partagent une structure similaire mais diffèrent par leurs substituants, ce qui entraîne des variations dans leur puissance et leur affinité pour les récepteurs . Comparé à ses analogues, le 25P-NBOMe (chlorhydrate) est unique en raison de son groupe propyle spécifique, qui influence son affinité de liaison et ses effets pharmacologiques .
Composés similaires:
- 25I-NBOMe
- 25C-NBOMe
- 25B-NBOMe
- 25E-NBOMe
- 25D-NBOMe
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-5-8-16-13-21(25-4)17(14-20(16)24-3)11-12-22-15-18-9-6-7-10-19(18)23-2;/h6-7,9-10,13-14,22H,5,8,11-12,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXIHLGJEDZUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345145 | |
| Record name | 25P-NBOMe hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-43-7 | |
| Record name | 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25P-NBOMe hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25P-NBOME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ST47913O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


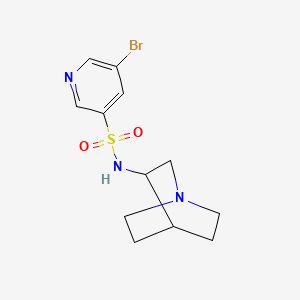

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
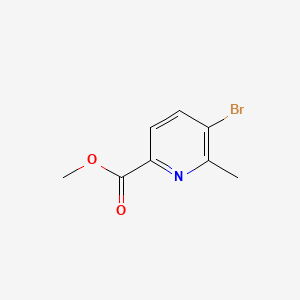
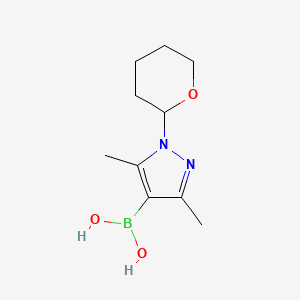
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)


